molecular formula C9H9N3OS B7988816 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide

2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide

Cat. No.: B7988816
M. Wt: 207.25 g/mol
InChI Key: YKIOTVXPLPMYSQ-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be explored for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.

Comparison with Similar Compounds

2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on various parameters, such as reactivity, stability, and biological activity. Some similar compounds include CID 2244 (aspirin), CID 5161 (salicylsalicylic acid), CID 3715 (indomethacin), and CID 1548887 (sulindac) . Each of these compounds has its own unique properties and applications, making this compound distinct in its own right.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOTVXPLPMYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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